molecular formula C16H17BrN2O3S2 B2763397 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108288-07-7

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2763397
CAS No.: 2108288-07-7
M. Wt: 429.35
InChI Key: AWQQAGVAXUCMCD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-Bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2108288-07-7) is a sophisticated chemical compound with a molecular formula of C16H17BrN2O3S2 and a molecular weight of 429.4 g/mol . This reagent belongs to a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives, identified as potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory responses and pain. NAAA is a cysteine hydrolase highly expressed in immune cells that deactivates palmitoylethanolamide (PEA), an endogenous lipid mediator with significant anti-inflammatory and analgesic properties . By potently and selectively inhibiting NAAA, this compound helps preserve endogenous PEA levels at inflamed sites, thereby enhancing and prolonging its natural therapeutic effects without the drawbacks of covalent inhibition mechanisms . This makes it a valuable pharmacological tool for researchers exploring pathways in chronic inflammatory diseases, neuroinflammation, and pain management. The compound's distinct molecular architecture, featuring a bridged azabicyclic octane core, is key to its high affinity and selective activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c17-15-3-4-16(23-15)24(20,21)19-11-1-2-12(19)10-14(9-11)22-13-5-7-18-8-6-13/h3-8,11-12,14H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQAGVAXUCMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Br)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane, identified by its CAS number 1795192-12-9, is a member of the azabicyclo[3.2.1]octane class of compounds which has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN2O2SC_{12}H_{16}BrN_{2}O_{2}S with a molecular weight of 382.4 g/mol. The presence of a bromothiophene moiety and a pyridinyl ether contributes to its unique properties and reactivity.

PropertyValue
Molecular FormulaC12H16BrN2O2SC_{12}H_{16}BrN_{2}O_{2}S
Molecular Weight382.4 g/mol
CAS Number1795192-12-9

Research indicates that compounds in this class may act as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the inflammatory response. By inhibiting NAAA, these compounds can increase levels of endogenous palmitoylethanolamide (PEA), thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to identify key structural components that enhance biological activity:

  • Bromothiophene Substituent : The introduction of the bromine atom is crucial for increasing lipophilicity, which enhances membrane permeability and bioavailability.
  • Pyridinyl Ether : This moiety contributes to the binding affinity for the target enzyme by providing additional hydrogen bonding capabilities.
  • Sulfonamide Group : Known for its role in various pharmacological activities, this group aids in stabilizing the compound's interaction with biological targets.

Biological Activity Data

In vitro assays have shown that this compound exhibits significant inhibitory activity against human NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . Additionally, it demonstrates selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, albeit with lower inhibition percentages.

Table 1: Biological Activity Summary

Activity TypeTarget EnzymeIC50 ValueSelectivity
NAAA InhibitionHuman NAAA0.042 μMHigh
FAAH InhibitionHuman FAAH25% at 30 μMModerate
Acid Ceramidase InhibitionHuman AC34% at 30 μMModerate

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Studies : In vivo models demonstrated that treatment with the compound significantly reduced inflammation markers compared to control groups, suggesting a promising therapeutic role in managing inflammatory conditions.
  • Pain Management Trials : Clinical trials assessing pain relief have indicated that compounds with similar structures provide substantial analgesic effects, supporting their use in pain management protocols.
  • Comparative Studies : Research comparing various azabicyclo[3.2.1]octane derivatives highlighted this compound's superior efficacy due to its unique structural features, making it a candidate for further drug development.

Scientific Research Applications

Pharmacological Applications

1. Anticholinergic Activity
The azabicyclo[3.2.1]octane framework is a common motif in anticholinergic drugs. These compounds are utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders by blocking acetylcholine receptors and reducing bronchoconstriction. The specific substitution patterns on the bicyclic core can enhance selectivity and potency against various receptor subtypes.

2. Dopamine Transporter Inhibition
Research indicates that derivatives of azabicyclo[3.2.1]octanes can act as dopamine transporter inhibitors. This property is significant for developing treatments for neuropsychiatric disorders, including depression and attention-deficit hyperactivity disorder (ADHD). The compound's ability to modulate dopamine levels could lead to new therapeutic strategies in psychiatry.

3. Antimicrobial Activity
Recent studies have suggested that compounds with similar structures exhibit antibacterial properties. The presence of a bromothiophene moiety may contribute to enhanced activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Synthetic Methodologies

1. Enantioselective Synthesis
The synthesis of (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane can be achieved through various enantioselective methods, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral building blocks to construct the desired stereochemistry.
  • Catalytic Asymmetric Reactions: Employing chiral catalysts to facilitate the formation of enantiomerically enriched products.
  • Microwave-Assisted Synthesis: Enhancing reaction rates and yields through microwave irradiation techniques.

Case Studies

Case Study 1: Development of Anticholinergic Agents
A study explored the synthesis of a series of azabicyclo[3.2.1]octane derivatives, demonstrating their efficacy as anticholinergic agents in preclinical models. The findings indicated that modifications at the 5-position significantly influenced receptor binding affinities and pharmacokinetic profiles.

Case Study 2: Dopamine Transporter Inhibitors
Another investigation focused on the structural optimization of azabicyclo[3.2.1]octanes for improved dopamine transporter inhibition. The results highlighted the importance of substituent variations on the bicyclic core in enhancing biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane core is a common motif in bioactive molecules. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Reported Activity Reference
(1R,5S)-8-((5-Bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane 5-Bromothiophen-2-ylsulfonyl, pyridin-4-yloxy High polarity (sulfonyl group), aromatic interactions (pyridine) Not explicitly reported; inferred potential for CNS or enzyme modulation
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate Methyl, 2-hydroxy-3-phenylpropanoate Ester linkage, chiral centers Anticholinergic activity (analogue of atropine derivatives)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl, ketone Electron-withdrawing nitro group, fluorinated aryl Intermediate in synthesis of bioactive molecules; nitro group may enhance reactivity
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl, methyl ester Lipophilic chlorophenyl group, ester functionality Potential CNS activity (structural similarity to tropane alkaloids)

Pharmacological and Physicochemical Comparisons

  • Pyridin-4-yloxy vs. Pyridin-4-ylthio (as in ): The oxygen atom in the ether linkage may reduce lipophilicity compared to sulfur, affecting membrane permeability .
  • Stereochemical Considerations :

    • The (1R,5S) configuration of the target compound contrasts with racemic mixtures (e.g., (1R,5S) in ), which may lead to differences in receptor selectivity or metabolic stability .
  • Synthetic Accessibility :

    • Sulfonylation reactions (as in the target compound) are often more complex than esterification or alkylation (e.g., ’s trifluoromethanesulfonate derivative), requiring precise control of reaction conditions .

Q & A

Q. What are the key synthetic routes for (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis .
  • Step 2 : Sulfonylation at the 8-position using 5-bromothiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 3 : Introduction of the pyridin-4-yloxy group at the 3-position via nucleophilic substitution, requiring a polar aprotic solvent (e.g., DMSO) and elevated temperatures (80–100°C) . Critical parameters: Solvent choice (DMSO vs. acetonitrile) impacts yield due to steric hindrance at the bicyclic core .

Table 1 : Comparison of Reaction Conditions from Literature

StepSolventTemperature (°C)Yield (%)Reference
1DCM2565–70
2DMSO8055–60

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the bicyclic system) .
  • X-ray Crystallography : Resolves ambiguities in the sulfonyl and pyridinyloxy group orientations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for bromine isotope patterns .

Q. What purification strategies are effective for isolating the compound?

  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc) removes unreacted sulfonyl chloride or pyridine derivatives .
  • Recrystallization : Ethanol/water mixtures improve purity (>95%) by exploiting differential solubility of the bicyclic core .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

  • Density Functional Theory (DFT) : Predicts transition states for sulfonylation and nucleophilic substitution, identifying energy barriers that limit yields .
  • Molecular Dynamics (MD) Simulations : Solvent effects (e.g., DMSO polarity) on reaction kinetics can be modeled to refine temperature and solvent choices .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50_{50} values across studies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Stereochemical Purity : Chiral HPLC ensures enantiomeric excess (>99%) to avoid confounding results .
  • Metabolite Interference : LC-MS/MS monitors in vitro stability, as sulfonyl groups may undergo hydrolysis in plasma .

Q. How does the 5-bromothiophene moiety influence target binding kinetics?

  • Structure-Activity Relationship (SAR) Studies : Replace bromine with chlorine/fluorine to assess halogen bonding contributions to receptor affinity .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) to validate computational docking predictions .

Methodological Guidance for Data Interpretation

Q. What experimental controls are critical for validating target engagement in cellular assays?

  • Negative Controls : Use enantiomers (e.g., (1S,5R)-isomer) to confirm stereospecific activity .
  • Positive Controls : Compare to known sulfonamide-based inhibitors (e.g., Celecoxib) to benchmark potency .
  • Off-Target Screening : Employ kinome-wide profiling to rule out kinase cross-reactivity .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping in the azabicyclo core) that obscure peak assignments .
  • Isotopic Labeling : 15^{15}N-labeled pyridine derivatives clarify nitrogen environment interactions .

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